![molecular formula C32H23CrN10O8 B12343876 chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a complex organic compound that contains a chromium ion coordinated with a hydron and a diazenyl-substituted nitrophenolate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate typically involves the reaction of chromium salts with the corresponding diazenyl-substituted nitrophenolate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the chromium ion with the ligand.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where chromium salts are reacted with the diazenyl-substituted nitrophenolate ligand in reactors. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The diazenyl and nitrophenolate groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction may produce lower oxidation states.
Applications De Recherche Scientifique
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the production of dyes, pigments, and other colorants due to its vibrant color.
Mécanisme D'action
The mechanism of action of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves its interaction with molecular targets through coordination chemistry. The chromium ion can form coordination complexes with various biomolecules, influencing their structure and function. The diazenyl and nitrophenolate groups can also participate in redox reactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can be compared with other chromium complexes and diazenyl-substituted compounds:
Chromium Complexes: Similar compounds include chromium(3+);hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate and chromic; disodium; 4-chloro-2-methyl-6-(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)azo-phenolate
Uniqueness: The unique combination of the chromium ion with the diazenyl-substituted nitrophenolate ligand gives this compound distinct chemical and physical properties, making it valuable in specific applications such as dyes and pigments.
Propriétés
Formule moléculaire |
C32H23CrN10O8 |
|---|---|
Poids moléculaire |
727.6 g/mol |
Nom IUPAC |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2*2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
Clé InChI |
RRRYJIWZYSGIOQ-UHFFFAOYSA-K |
SMILES canonique |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




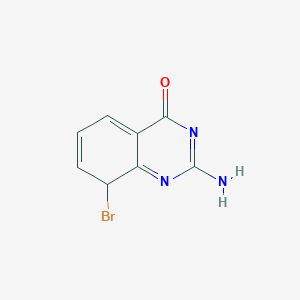
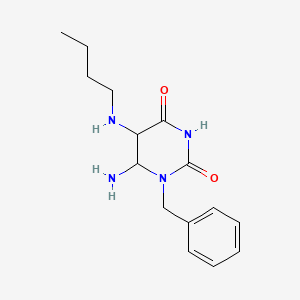

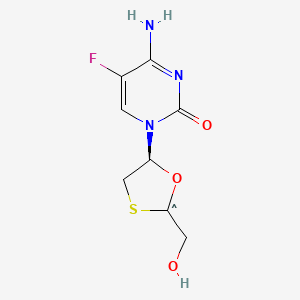
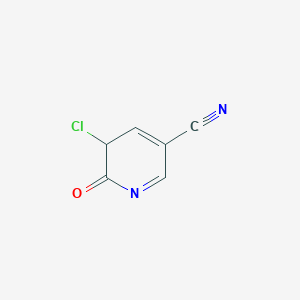
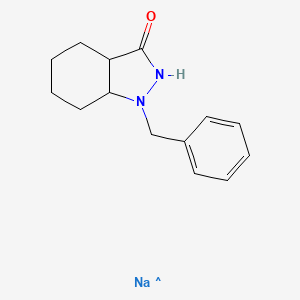

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)
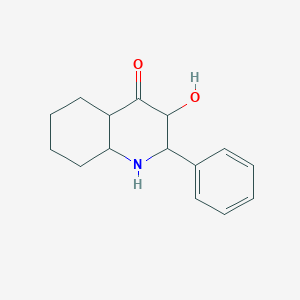
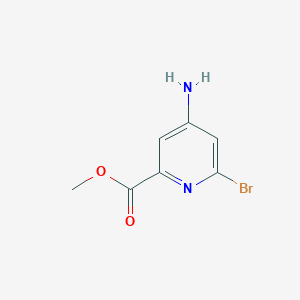

![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)
